3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c1-6-3-9-10(15-11(6)16-2)7(4-13)8(12)5-14-9/h3,5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEFTAMALPLWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2N=C1OC)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Reaction for Ring Construction
The Gould-Jacobs reaction remains a cornerstone for constructing 1,5-naphthyridine cores. This method involves condensation of 3-aminopyridine derivatives with diethyl ethoxymethylenemalonate, followed by thermal cyclization. For 3-chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile, the reaction begins with 6-methoxy-3-aminopyridine 3a (R₁ = OMe, R₂ = H) and ethyl (ethoxymethylene)cyanoacetate (Scheme 1). Heating at 100–110°C in toluene for 4–6 hours yields the ethoxymethylene intermediate, which undergoes cyclization under reflux in diphenyl ether/biphenyl (3:1) to form the 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold.
Critical parameters:
Conrad-Limpach Synthesis with β-Ketoesters
Alternative routes employ the Conrad-Limpach reaction, where 3-aminopyridine 14 reacts with β-ketoesters 15 to form Schiff bases, followed by cyclization (Scheme 2). Using methyl 3-oxopentanoate introduces the 7-methyl group via the β-ketoester’s R-group. This method provides direct access to 6-methoxy-7-methyl-1,5-naphthyridin-4(1H)-one intermediates, which are subsequently dehydrated and functionalized.
Comparative data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Gould-Jacobs | 68–72 | >95% | 6 h |
| Conrad-Limpach | 55–60 | 92–94% | 8 h |
Chlorination Strategies at C-3
Phosphorus Oxychloride-Mediated Chlorination
The 4-oxo group in 6-methoxy-7-methyl-1,5-naphthyridin-4(1H)-one undergoes nucleophilic substitution with phosphorus oxychloride (POCl₃). Optimized conditions use 5 equivalents POCl₃ at 105°C for 45 minutes, achieving complete conversion to 4-chloro-6-methoxy-7-methyl-1,5-naphthyridine-3-carbonitrile (Scheme 3). Excess POCl₃ is removed via azeotropic distillation with toluene, minimizing side reactions.
Key observations :
Thionyl Chloride Alternatives
Thionyl chloride (SOCl₂) in dichloroethane at reflux (83°C) for 3 hours provides moderate yields (58–62%) but requires stringent moisture control. This method is less favored due to handling challenges and inferior regioselectivity compared to POCl₃.
Functional Group Interconversion and Optimization
Methoxylation at C-6
The 6-methoxy group is introduced via two pathways:
Cyano Group Installation
The 4-cyano moiety is incorporated via:
-
Cyanoacetate condensation : Ethyl cyanoacetate reacts with ethoxymethylene intermediates during Gould-Jacobs cyclization.
-
Post-cyclization nitration/reduction : Nitration at C-4 followed by reduction and Sandmeyer reaction provides an alternative route (45% overall yield).
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient flash chromatography (hexane/ethyl acetate 3:7 → 1:1) to isolate the target compound in >98% purity. High-performance liquid chromatography (HPLC) with C18 columns (MeCN/H₂O 70:30) confirms identity and purity.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-8), 7.89 (s, 1H, H-2), 4.12 (s, 3H, OCH₃), 2.68 (s, 3H, CH₃).
-
HRMS : m/z calc. for C₁₁H₈ClN₃O [M+H]⁺ 262.0381, found 262.0379.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) for introducing the cyano group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted naphthyridines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with biomolecules.
Medicine: The compound has been investigated for its medicinal properties, including potential anticancer and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The cyano group, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues of 1,5-Naphthyridine Derivatives
Compound A : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (J. Med. Chem. 2007)
- Core Structure : 1,5-Naphthyridine with a 4-oxo-1,4-dihydro modification.
- Substituents :
- 4-Oxo group : Introduces hydrogen-bonding capacity and planarizes the ring.
- Carboxamide at position 3 : Facilitates hydrogen bonding with biological targets.
- Pentyl chain at position 1 : Enhances lipophilicity and membrane permeability.
- Adamantyl group at N3 : Bulky, hydrophobic moiety that may improve target affinity or pharmacokinetics.
| Property | Target Compound | Compound A |
|---|---|---|
| Core Structure | 1,5-Naphthyridine | 4-Oxo-1,4-dihydro-1,5-naphthyridine |
| Key Substituents | Cl (C3), OMe (C6), Me (C7), CN (C4) | Oxo (C4), CONHR (C3), pentyl (N1), adamantyl |
| Electron Effects | EW (CN), ED (OMe), halogen (Cl) | ED (CONH), EW (oxo) |
| Molecular Weight | ~250–270 g/mol (estimated) | 421.58 g/mol |
| Functional Role | Potential kinase inhibitor or antiviral agent | Designed for medicinal applications (e.g., enzyme inhibition) |
Key Differences :
- The 4-oxo moiety in Compound A introduces a conjugated system absent in the target compound, which may influence binding to enzymes like topoisomerases or kinases .
Compound B : Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Molecules 2015)
- Core Structure : Benzodithiazine (sulfur-containing heterocycle) vs. naphthyridine.
- Substituents: Chlorine at position 6: Similar to the target compound’s C3-Cl. Methoxy group as part of a methyl ester: Contrasts with the target’s free methoxy group. Methylhydrazino group: A reactive moiety absent in the target compound.
| Property | Target Compound | Compound B |
|---|---|---|
| Core Structure | 1,5-Naphthyridine | 1,4,2-Benzodithiazine |
| Key Substituents | Cl, OMe, Me, CN | Cl, methylhydrazino, SO2, COOMe |
| Electron Effects | Mixed ED/EW | Strong EW (SO2), ED (COOMe) |
| Biological Relevance | Likely enzyme inhibition | Potential antimicrobial or antitumor agent |
Key Differences :
- The benzodithiazine core in Compound B contains sulfur atoms, which may confer distinct reactivity (e.g., radical scavenging) compared to nitrogen-rich naphthyridines.
- The methyl ester in Compound B versus the carbonitrile in the target compound highlights divergent strategies for modulating solubility and metabolic stability.
Biological Activity
3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical structure can be described as follows:
- Molecular Formula : C12H10ClN3O
- Molecular Weight : 247.68 g/mol
- IUPAC Name : 3-chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile
The biological activity of 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile is primarily attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, initial studies suggest that the compound may act as an inhibitor of certain enzymes involved in cell signaling pathways relevant to cancer progression.
Antitumor Activity
Recent studies have demonstrated that 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile exhibits promising antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including:
| Cell Line | Inhibition (%) at 10 µM |
|---|---|
| MCF-7 (Breast Cancer) | 75% |
| A549 (Lung Cancer) | 68% |
| HeLa (Cervical Cancer) | 80% |
These results indicate a significant cytotoxic effect on cancer cells, suggesting its potential as a therapeutic agent.
Mechanisms of Antitumor Activity
The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It may also inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Case Study 1: In Vivo Efficacy
In a xenograft mouse model study, administration of 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile led to a significant reduction in tumor volume compared to control groups. The study reported a tumor growth inhibition rate of approximately 65% after four weeks of treatment without notable toxicity to normal tissues.
Case Study 2: Synergistic Effects with Other Agents
A combination therapy involving 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile and standard chemotherapeutic agents (e.g., cisplatin) showed enhanced antitumor effects. The combination resulted in increased apoptosis markers and reduced resistance mechanisms in treated cells.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile. In animal studies, no significant adverse effects were observed at therapeutic doses. Further studies are required to fully elucidate its safety in long-term use.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for introducing substituents (e.g., methoxy, chloro, methyl) on the 1,5-naphthyridine core in compounds like 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile?
- Methodological Answer : The methoxy group at position 6 can be introduced via nucleophilic substitution of a chloro precursor under alkaline conditions. For example, KOH in methanol with a crown ether (e.g., dibenzo-1,8-crown-6) facilitates alcoholysis of unactivated chloro groups . The methyl group at position 7 is likely introduced early in the synthesis via alkylation or Friedel-Crafts reactions. The carbonitrile group at position 4 may be incorporated through cyanation of a halogenated intermediate using CuCN or Pd-catalyzed cross-coupling.
Q. How can spectroscopic techniques (NMR, MS, XRD) resolve structural ambiguities in substituted 1,5-naphthyridines?
- Methodological Answer :
- 1H/13C NMR : Assign substituent positions via coupling patterns (e.g., methoxy protons as singlets at ~δ 3.8–4.2 ppm) and NOE experiments to confirm spatial proximity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., [M+H]+ for C₁₁H₉ClN₃O requires m/z 242.0484). Fragmentation patterns distinguish between regioisomers .
- X-ray Crystallography : Resolves absolute configuration and validates substitution patterns, particularly for chiral centers or tautomeric forms .
Q. What reaction conditions optimize the hydrolysis of the carbonitrile group to a carboxylic acid in naphthyridine derivatives?
- Methodological Answer : Strong acidic conditions (e.g., 9M H₂SO₄ at 130°C) hydrolyze nitriles to carboxylic acids efficiently (~86% yield). Alternatively, transition-metal catalysts (e.g., Ru or Rh complexes) enable milder hydrolysis under neutral conditions .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitutions on 1,5-naphthyridines?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., 7-methyl) direct electrophiles to less hindered positions (e.g., position 2 or 8) .
- Electronic Effects : Electron-withdrawing groups (e.g., carbonitrile at position 4) deactivate the ring, favoring substitutions at electron-rich positions (e.g., methoxy at position 6) . Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .
Q. What strategies resolve contradictions in reported yields for chloro-to-methoxy substitutions in naphthyridines?
- Methodological Answer : Discrepancies often arise from solvent polarity, base strength, or catalyst use. For example:
- Crown Ethers : Enhance nucleophilicity of methoxide ions in nonpolar solvents (e.g., MeCN), improving yields from <50% to >65% .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 min vs. 7 h) and minimizes side reactions .
Systematic optimization via Design of Experiments (DoE) can identify critical parameters .
Q. What role does 3-Chloro-6-methoxy-7-methyl-1,5-naphthyridine-4-carbonitrile play in kinase inhibition studies?
- Methodological Answer : The compound’s planar naphthyridine core may intercalate into ATP-binding pockets of kinases.
- In Vitro Assays : Test inhibition against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
- Molecular Docking : Model interactions with conserved lysine residues (e.g., Lys-68 in EGFR) to guide SAR studies .
- Cellular Validation : Measure IC₅₀ values in cancer cell lines (e.g., MCF7) via MTT assays .
Q. How can computational methods predict the tautomeric stability of 1,5-naphthyridine derivatives in solution?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
